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Compound of Interest

8-Bromo-2-chloro-6-
Compound Name:
fluorogquinazoline

Cat. No.: B592063

An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a detailed overview of 8-Bromo-2-chloro-6-fluoroquinazoline, a
halogenated heterocyclic compound. Belonging to the quinazoline family, this molecule serves
as a valuable building block in medicinal chemistry and organic synthesis. The strategic
placement of bromo, chloro, and fluoro substituents on the quinazoline core offers unique
electronic and steric properties, making it a compound of interest for developing novel
therapeutic agents. The quinazoline scaffold itself is known for its potential in creating
anticancer and antiviral drugs.[1]

Molecular Structure and Physicochemical
Properties

8-Bromo-2-chloro-6-fluoroquinazoline is a solid compound at room temperature.[2] Its
structure is characterized by a bicyclic system composed of a pyrimidine ring fused to a
benzene ring, which is substituted with three halogen atoms. The precise arrangement of these
atoms is critical to its chemical reactivity and potential biological activity.

Chemical Identifiers and Properties

The key quantitative and identifying data for 8-Bromo-2-chloro-6-fluoroquinazoline are
summarized in the table below.
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Property Value Reference(s)
8-bromo-2-chloro-6-

IUPAC Name ) ) [3]
fluoroquinazoline
8-Bromo-2-chloro-6-fluoro-

Synonyms quinazoline; Quinazoline, 8- [2]
bromo-2-chloro-6-fluoro-

CAS Number 953039-63-9 [2][3]

Molecular Formula CsHsBrCIFN:z [21[3114]

Molecular Weight

261.4782 g/mol

[2]

Physical Form

Solid

[2]

INChl=1S/C8H3BrCIFN2/c9-6-

InChl 2-5(11)1-4-3-12-8(10)13- 2]
7(4)6/h1-3H
XTEWVYPXKPYPRE-

InChiKey [2][3114]

UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)
CI)Br)F

[4]

Predicted XlogP

3.3

[4]

Purity (Commercial)

Available as 95% or 97%

[2](3]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for 8-Bromo-2-chloro-6-fluoroquinazoline is not

readily available in the searched literature, a logical synthetic route can be proposed based on

established quinazoline chemistry. A common and effective method involves the cyclization of

an appropriately substituted anthranilic acid derivative with a cyanating agent, followed by

chlorination.

Proposed Synthetic Workflow

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.thermofisher.com/order/catalog/product/H66128.03
https://cymitquimica.com/products/IN-DA006O4A/953039-63-9/8-bromo-2-chloro-6-fluoroquinazoline/
https://cymitquimica.com/products/IN-DA006O4A/953039-63-9/8-bromo-2-chloro-6-fluoroquinazoline/
https://www.thermofisher.com/order/catalog/product/H66128.03
https://cymitquimica.com/products/IN-DA006O4A/953039-63-9/8-bromo-2-chloro-6-fluoroquinazoline/
https://www.thermofisher.com/order/catalog/product/H66128.03
https://pubchemlite.lcsb.uni.lu/e/compound/59199299
https://cymitquimica.com/products/IN-DA006O4A/953039-63-9/8-bromo-2-chloro-6-fluoroquinazoline/
https://cymitquimica.com/products/IN-DA006O4A/953039-63-9/8-bromo-2-chloro-6-fluoroquinazoline/
https://cymitquimica.com/products/IN-DA006O4A/953039-63-9/8-bromo-2-chloro-6-fluoroquinazoline/
https://cymitquimica.com/products/IN-DA006O4A/953039-63-9/8-bromo-2-chloro-6-fluoroquinazoline/
https://www.thermofisher.com/order/catalog/product/H66128.03
https://pubchemlite.lcsb.uni.lu/e/compound/59199299
https://pubchemlite.lcsb.uni.lu/e/compound/59199299
https://pubchemlite.lcsb.uni.lu/e/compound/59199299
https://cymitquimica.com/products/IN-DA006O4A/953039-63-9/8-bromo-2-chloro-6-fluoroquinazoline/
https://www.thermofisher.com/order/catalog/product/H66128.03
https://www.benchchem.com/product/b592063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The diagram below illustrates a plausible multi-step synthesis starting from 2-amino-3-bromo-5-
fluorobenzoic acid. This pathway involves an initial cyclization to form the quinazolinone core,
followed by chlorination to yield the final product.

2-Amino-3-bromo-5-fluorobenzoic Acid
(Starting Material)

Formamide (HCONHz2)
Heat

Cyclization

y

8-Bromo-6-fluoroquinazolin-4(3H)-one
(Intermediate)

POCIs / PCls
(Chlorinating Agents)
Heat

8-Bromo-2-chloro-6-fluoroquinazoline
(Final Product)
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Caption: Proposed synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one (Intermediate)

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-
fluorobenzoic acid (1 equivalent) with an excess of formamide (10-15 equivalents).

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours,
monitoring the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature.
Pour the cooled mixture into ice-cold water to precipitate the product.

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under
vacuum to yield the crude 8-Bromo-6-fluoroquinazolin-4(3H)-one.

Recrystallize from ethanol or a similar suitable solvent for purification.

Step 2: Synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline (Final Product)

To a flask containing the dried 8-Bromo-6-fluoroquinazolin-4(3H)-one (1 equivalent), add
phosphorus oxychloride (POCIs, 5-10 equivalents) and a catalytic amount of phosphorus
pentachloride (PCls, ~0.1 equivalents).

Add a few drops of a tertiary amine (e.g., N,N-dimethylaniline) to catalyze the reaction.
Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.

After the reaction is complete, carefully remove the excess POCIs under reduced pressure.
Pour the residue slowly onto crushed ice with vigorous stirring.

Neutralize the acidic solution with a base (e.g., agueous ammonia or sodium bicarbonate
solution) until a precipitate forms.
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e Collect the solid product by filtration, wash with water, and dry.

» Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl
acetate gradient) to obtain pure 8-Bromo-2-chloro-6-fluoroquinazoline.

Potential Biological Applications & Signaling
Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with
many exhibiting potent biological activities. Related fluoro- and bromo-substituted quinazolines
have been investigated as selective kinase inhibitors.[5] For example, 2-(3-bromophenyl)-8-
fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor, which
induced apoptosis and arrested the cell cycle in cancer cell lines.[5]

Given its structural similarity, 8-Bromo-2-chloro-6-fluoroquinazoline is a candidate for
investigation as an inhibitor of various kinases involved in cell proliferation and survival
pathways.

Hypothetical Mechanism: Kinase Inhibition

The diagram below illustrates the general mechanism by which a small molecule inhibitor, such
as a quinazoline derivative, could block a signaling pathway. By competitively binding to the
ATP-binding pocket of a kinase, the inhibitor prevents the phosphorylation of a downstream
substrate, thereby interrupting the signal cascade.
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Caption: Conceptual diagram of competitive kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of 8-Bromo-2-chloro-6-fluoroquinazoline as a kinase inhibitor, a
standard in vitro kinase assay can be performed.

o Reagents and Materials: Target kinase enzyme, appropriate substrate peptide, ATP, assay
buffer, 8-Bromo-2-chloro-6-fluoroquinazoline (dissolved in DMSQO), and a detection
reagent (e.g., ADP-Glo™ or similar).

e Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-
well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to
the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Pre-incubate
the mixture for 10-15 minutes at room temperature to allow the compound to bind to the
kinase. e. Initiate the kinase reaction by adding a predetermined concentration of ATP (often
near the Km value). f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at
a controlled temperature (e.g., 30 °C). g. Stop the reaction and measure the kinase activity.
This is typically done by quantifying the amount of ADP produced or the amount of
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phosphorylated substrate. h. Data Analysis: Plot the percentage of kinase inhibition against
the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to
determine the ICso value, which represents the concentration of the inhibitor required to
reduce kinase activity by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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